2-Hydroxy-5-octylbenzaldehyde
Overview
Description
2-Hydroxy-5-octylbenzaldehyde is an organic compound with the molecular formula C15H22O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and an octyl group at the fifth position
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-5-octylbenzaldehyde are the cellular antioxidation systems of fungi . This compound, like other benzaldehydes, disrupts these systems, making it an effective antifungal agent .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This destabilization inhibits microbial growth, making the compound an effective antifungal agent .
Biochemical Pathways
It is known that the compound disrupts the oxidative stress-response pathway . This disruption leads to a destabilization of cellular redox homeostasis, which in turn inhibits microbial growth .
Pharmacokinetics
The compound’s effectiveness as an antifungal agent suggests that it has good bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to the inhibition of microbial growth .
Biochemical Analysis
Biochemical Properties
The structure of 2-Hydroxy-5-octylbenzaldehyde is elucidated by means of 1H and 13C-NMR spectra, high-resolution mass spectrometry with electrospray ionization (ESI-HRMS) and Fourier-transform infrared spectroscopy (FTIR)
Cellular Effects
. This suggests that this compound may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-understood. Benzaldehydes are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-octylbenzaldehyde can be synthesized through the alkylation of 2-hydroxybenzaldehyde with octyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-octylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: 2-Hydroxy-5-octylbenzoic acid.
Reduction: 2-Hydroxy-5-octylbenzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-5-octylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and coordination compounds.
Industry: It is used in the development of temperature-sensitive materials and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-octyloxybenzaldehyde: Similar in structure but with an ether linkage instead of a direct alkyl chain.
2-Hydroxy-5-methoxybenzaldehyde: Similar but with a methoxy group instead of an octyl group.
2-Hydroxy-5-tert-butylbenzaldehyde: Similar but with a tert-butyl group instead of an octyl group.
Uniqueness
2-Hydroxy-5-octylbenzaldehyde is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
2-hydroxy-5-octylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-10-15(17)14(11-13)12-16/h9-12,17H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIFMUZENYUSFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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